molecular formula C17H19NO5S2 B2481947 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 861117-39-7

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No.: B2481947
CAS No.: 861117-39-7
M. Wt: 381.46
InChI Key: RMTBGGGXDKGXOC-LCYFTJDESA-N
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Description

The compound 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid belongs to the rhodanine-based thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • Z-configuration at the 5-position, critical for bioactivity .
  • 2,3-Dimethoxyphenyl substituent on the methylidene group, contributing to electronic modulation .
  • Pentanoic acid chain at the 3-position, influencing solubility and pharmacokinetics .
  • 4-Oxo and 2-sulfanylidene groups in the thiazolidinone ring, enabling hydrogen bonding and metal coordination .

This compound is of interest due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Below, we compare it with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTBGGGXDKGXOC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves multiple steps:

  • Condensation Reactions: : Initial condensation of the dimethoxyphenyl derivative with thiazolidinone intermediate.

  • Oxidation/Reduction Steps: : Adjusting oxidation states as required, often with reagents like sodium borohydride.

  • Final Acid Addition: : Incorporating the pentanoic acid under acidic conditions to complete the molecule.

Industrial Production Methods: Large-scale synthesis often employs catalytic processes, enhancing yield and purity:

  • Catalytic Hydrogenation: : Using palladium or platinum catalysts to streamline complex reaction steps.

  • High-Pressure Techniques: : Applied in industrial reactors to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation, forming sulfoxides or sulfones.

  • Reduction: : Reduction with strong reducing agents like lithium aluminum hydride targets specific functional groups.

  • Substitution: : Nucleophilic substitution, particularly at the thiazolidine ring, leads to diverse derivatives.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide, methanol.

Major Products Formed:
  • Sulfoxides/Sulfones: : Formed via oxidation.

  • Alcohols/Amines: : Products of reduction.

  • Substituted Thiazolidines: : From nucleophilic substitution.

Scientific Research Applications

Chemistry:
  • Catalysts: : Utilized in various organic reactions due to its reactive functional groups.

  • Synthesis Intermediates: : Acts as an intermediate for other complex molecules.

Biology:
  • Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.

  • Cell Signaling: : Studied for its potential effects on cellular pathways.

Medicine:
  • Drug Development: : Explored for therapeutic potential in treating diseases.

  • Biochemical Research: : Used to probe biochemical pathways and mechanisms.

Industry:
  • Polymer Production: : Serves as a building block in synthesizing specialized polymers.

  • Agricultural Chemicals: : Basis for developing pest-resistant compounds.

Mechanism of Action

Molecular Targets and Pathways: The compound’s biological activity often hinges on its ability to interact with enzymes and cellular receptors, modulating signaling pathways. The thiazolidine ring and the dimethoxyphenyl group play key roles in binding to biological targets, influencing cell behavior and biochemical responses.

Comparison with Similar Compounds

Substituents on the Benzylidene Group

The 2,3-dimethoxyphenyl group distinguishes the target compound from analogs with varying aromatic substituents:

  • Electron-donating groups :
    • 2,4-Dimethoxyphenyl (): Enhances solubility but may reduce membrane permeability .
    • 3-Hydroxyphenyl (): Introduces hydrogen-bonding capacity but increases acidity .
  • Electron-withdrawing groups :
    • 4-Chlorophenyl (): Increases lipophilicity (logP ~4.9) and may enhance antibacterial activity .
    • 4-Nitrobenzylidene (): Boosts anticancer potency but risks toxicity .

Acid Chain Modifications

The pentanoic acid chain (5 carbons) contrasts with shorter chains in analogs:

  • Acetic acid (2 carbons, ): Reduces steric hindrance, favoring enzyme binding .
  • Propanoic acid (3 carbons, ): Balances solubility and bioavailability .
  • Butanoic acid (4 carbons, ): Optimizes interactions with hydrophobic pockets .


Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity but may reduce selectivity .
  • Methoxy groups improve solubility, critical for oral bioavailability .
  • Chain length affects target engagement; longer chains (e.g., pentanoic acid) may improve tissue penetration .

Comparison with Analogs :

  • employs microwave-assisted synthesis for nitro-substituted analogs, reducing reaction time .
  • uses enantioselective crystallization for proprietary drug Kinedak .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 2,4-Dimethoxyphenyl Analog
Molecular Weight ~435.5 g/mol 403.9 g/mol ~421.5 g/mol
logP (XLogP3) ~3.8 (predicted) 4.9 3.5
pKa ~3.5 (carboxylic acid) 3.51 3.7
Solubility (mg/mL) 0.1 (aqueous buffer) 0.05 0.2

Insights :

  • The 2,3-dimethoxyphenyl group lowers logP compared to chloro analogs, favoring aqueous solubility.
  • Pentanoic acid increases molecular weight but maintains moderate solubility due to ionization .

Biological Activity

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic compound belonging to the thiazolidinone class. Its unique structure, characterized by a thiazolidinone ring and a dimethoxyphenyl group, suggests potential biological activities that are currently under investigation. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure

The compound's IUPAC name is this compound. The molecular formula is C19H19N1O6S2C_{19}H_{19}N_{1}O_{6}S_{2}, and its CAS number is 861117-39-7. The structural features that contribute to its biological activity include:

FeatureDescription
Thiazolidinone RingInvolved in various biological interactions
Dimethoxyphenyl GroupEnhances lipophilicity and binding affinity
Pentanoic Acid MoietyMay influence pharmacokinetics

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors and modulate their activity, affecting signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : Potential antioxidant properties may protect cells from oxidative stress.

Biological Activity Studies

Recent studies have focused on the compound's potential therapeutic applications. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These results suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound could be explored further as an antimicrobial agent.

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study suggested that the mechanism was linked to apoptosis induction in cancer cells.
  • Case Study on Infection Control : A clinical trial involving patients with skin infections showed improved healing rates when treated with formulations containing this compound compared to standard treatments.

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